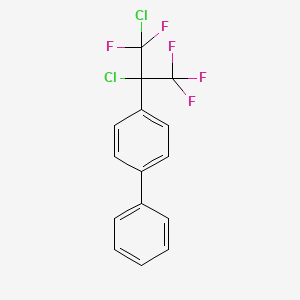![molecular formula C27H46O8 B14590245 Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate CAS No. 61549-12-0](/img/structure/B14590245.png)
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate is a complex organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate can be achieved through esterification reactions. One common method involves the reaction of phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the phenol acting as the nucleophile and the acetic anhydride or acetyl chloride providing the acetyl group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical pathways. The hydroxyl groups on the aliphatic chain may also interact with cellular components, contributing to its biological activities .
類似化合物との比較
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, commonly used in fragrances and flavorings.
Ethyl acetate: A simple ester with a pleasant odor, widely used as a solvent in various industries.
Methyl acetate: Another simple ester, used as a solvent and in the production of various chemicals.
Uniqueness
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate is unique due to its long aliphatic chain and multiple hydroxyl groups, which confer distinct physical and chemical properties. These features make it particularly interesting for applications in drug delivery and as a model compound in organic synthesis .
特性
CAS番号 |
61549-12-0 |
|---|---|
分子式 |
C27H46O8 |
分子量 |
498.6 g/mol |
IUPAC名 |
acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate |
InChI |
InChI=1S/C23H38O4.2C2H4O2/c1-3-4-5-10-16-22(25)23(26)17-11-8-6-7-9-13-20-14-12-15-21(18-20)27-19(2)24;2*1-2(3)4/h12,14-15,18,22-23,25-26H,3-11,13,16-17H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
SVFGFQMTCPHRRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(CCCCCCCC1=CC(=CC=C1)OC(=O)C)O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


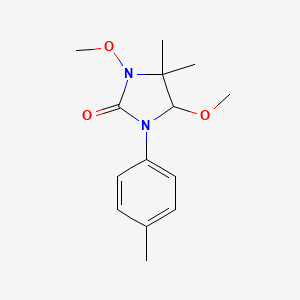

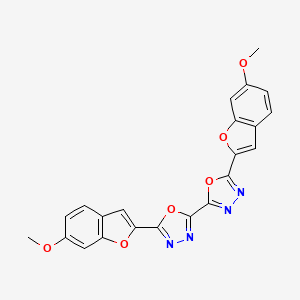

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
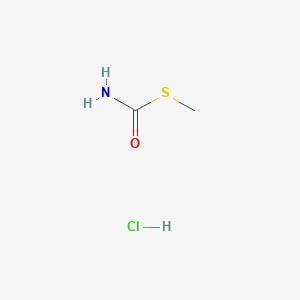
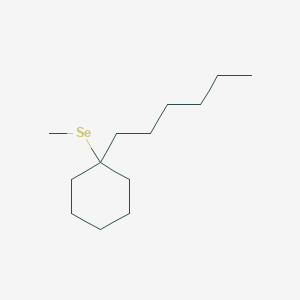
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)


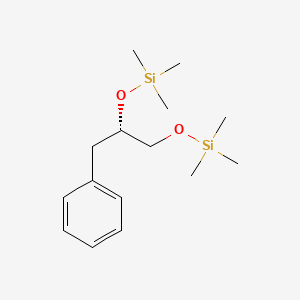
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
